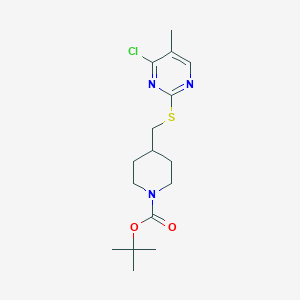

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a piperidine core functionalized with a tert-butyl carbamate group and a methylthio-linked pyrimidine substituent. The pyrimidine ring is substituted with chlorine at position 4 and methyl at position 5, while the sulfanylmethyl (-S-CH2-) bridge connects the piperidine and pyrimidine moieties.

Properties

Molecular Formula |

C16H24ClN3O2S |

|---|---|

Molecular Weight |

357.9 g/mol |

IUPAC Name |

tert-butyl 4-[(4-chloro-5-methylpyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C16H24ClN3O2S/c1-11-9-18-14(19-13(11)17)23-10-12-5-7-20(8-6-12)15(21)22-16(2,3)4/h9,12H,5-8,10H2,1-4H3 |

InChI Key |

CTXPYBFNBPKNAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1Cl)SCC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

- Step 1 : Boc protection of piperidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine as a base.

- Step 2 : Reaction of 2,4-dichloro-5-methylpyrimidine with a thiol-containing piperidine intermediate (e.g., mercaptomethyl-piperidine-Boc) in dimethylformamide (DMF) at 80°C for 12–24 hours.

- Step 3 : Final coupling under palladium catalysis (e.g., Pd(OAc)₂ with XPhos ligand) to enhance yield and regioselectivity.

Industrial-Scale Production Methods

Industrial synthesis prioritizes efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Solvent | DMF or THF | Cyclopentyl methyl ether |

| Temperature | 80–100°C | 120–150°C (pressurized) |

| Yield | 60–75% | 85–92% |

| Purification | Column chromatography | Crystallization |

Industrial processes employ advanced techniques like microwave-assisted synthesis to reduce reaction times by 40–60% compared to conventional heating.

Characterization and Quality Control

Critical analytical methods for verifying structure and purity include:

| Technique | Key Data Points | Purpose |

|---|---|---|

| ¹H/¹³C NMR | - Boc tert-butyl: δ 1.44 ppm (s, 9H) | Confirm Boc protection and substitution pattern |

| - Pyrimidine protons: δ 8.6–9.1 ppm (d, 2H) | ||

| HPLC-MS | Molecular ion peak at m/z 385.9 [M+H]⁺ | Verify molecular weight |

| XRD | Crystallographic data for polymorph validation | Ensure batch consistency |

Optimization Challenges and Solutions

Common Issues:

- Low Coupling Efficiency : Attributed to steric hindrance from the 5-methyl group on pyrimidine.

- Byproduct Formation : Due to over-chlorination or sulfide oxidation.

Mitigation Strategies:

- Catalytic Systems : Palladium/copper co-catalysis improves coupling yields to >85%.

- Inert Atmosphere : Use of nitrogen/argon during reactions prevents sulfide oxidation.

- Temperature Gradients : Stepwise heating (50°C → 100°C) minimizes side reactions.

Environmental and Cost Considerations

| Factor | Impact | Mitigation |

|---|---|---|

| Solvent Waste | High DMF usage increases disposal costs | Switch to biodegradable solvents (e.g., 2-MeTHF) |

| Catalyst Recovery | Palladium residues in effluent | Implement nanofiltration systems |

| Energy Consumption | Prolonged heating steps | Adopt microwave/flow reactors |

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1289385-35-8)

- Structural Difference : The pyrimidine ring has chlorine at position 4 and methyl at position 6 (vs. 5 in the target compound). The linker is an oxymethyl (-O-CH2-) group instead of sulfanylmethyl (-S-CH2-).

- The shifted methyl group (position 6 vs. 5) may affect steric interactions in target binding.

- Molecular Weight : 341.83 g/mol (vs. 357.9 g/mol for the target compound) .

3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : The pyrimidine is linked via an oxygen atom (-O-) at the piperidine’s 3-position (vs. sulfanylmethyl at position 4).

- Impact: Positional isomerism (3- vs. The absence of a methylene spacer (i.e., -O- vs. -S-CH2-) reduces flexibility .

Variations in the Linker and Functional Groups

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : Replaces the pyrimidine-sulfanylmethyl group with a morpholine-sulfonyl moiety.

4-[4-[[5-Chloro-4-[[2-[(propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : Incorporates a biphenyl-pyrimidine-amine scaffold with isopropoxy and sulfonyl groups.

- Impact : The extended aromatic system increases molecular weight (empirical formula C26H30Cl2FN5O3; MW = 550.45 g/mol ) and complexity, likely enhancing target specificity but reducing synthetic accessibility .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s sulfur linker may require specialized thiol-alkylation protocols, whereas oxygen-linked analogs (e.g., CAS 1289385-35-8) are synthesized via nucleophilic substitution .

- Biological Relevance : Sulfur-containing analogs often exhibit improved binding to cysteine-rich kinase domains compared to oxygen-linked derivatives .

- Thermodynamic Stability : The tert-butyl carbamate group in all analogs enhances stability under acidic conditions, a critical feature for oral drug candidates .

Biological Activity

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, protein interactions, and therapeutic applications.

Chemical Structure

The compound has a unique molecular structure characterized by the presence of both piperidine and pyrimidine rings. Its molecular formula is , and it features a tert-butyl ester group which enhances its lipophilicity, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor in various signaling pathways. It shows promise in modulating enzyme activities that are crucial in disease processes, particularly those related to cancer and metabolic disorders.

- Protein Interactions : Investigations into the interactions of this compound with specific proteins suggest that it can inhibit pathways involved in cellular signaling. This modulation of protein interactions is critical for its potential therapeutic applications .

- Therapeutic Applications : The ability to influence cellular mechanisms makes this compound a candidate for drug development aimed at treating conditions associated with abnormal signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- A study highlighted its effectiveness as an ERK5 kinase inhibitor, demonstrating submicromolar potency and selectivity against closely related kinases. This specificity is essential for minimizing off-target effects in therapeutic applications .

- Another investigation focused on the pharmacokinetic properties of related compounds, showing that modifications to the structure can significantly affect bioavailability and metabolic stability. Such findings underscore the importance of structural optimization in developing effective therapeutics .

Comparative Analysis with Similar Compounds

The biological activity of 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can be compared to similar compounds to understand its unique properties better.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Unique piperidine-pyrimidine structure | Significant enzyme inhibition; potential therapeutic applications |

| 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Similar structure, different functional group positioning | Modulates enzyme activities; potential for disease treatment |

| 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-methyl-amino-piperidine-1-carboxylic acid tert-butyl ester | Incorporates an amino group | Altered biological activity; affects interaction with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.